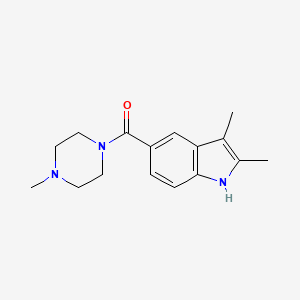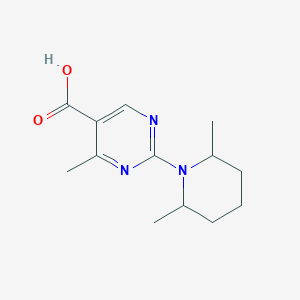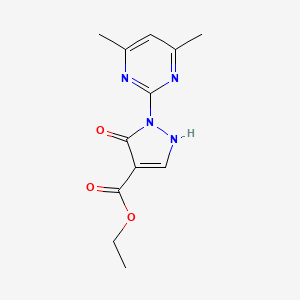![molecular formula C29H27N3S B15112221 6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112221.png)
6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a dimethyl group, a methylbenzylsulfanyl group, and a phenyl group attached to the pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core using benzyl halides in the presence of a base.
Addition of the dimethyl groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the methylbenzylsulfanyl group: This step involves the nucleophilic substitution reaction where the sulfanyl group is introduced using appropriate thiol reagents.
Incorporation of the phenyl group: This can be achieved through various methods such as Suzuki coupling or direct arylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution or electrophilic aromatic substitution using halogens and Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolo[1,5-a]pyrimidine core.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: A triazole derivative with potential biological activities.
Uniqueness
6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H27N3S |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
6-benzyl-2,5-dimethyl-7-[(4-methylphenyl)methylsulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C29H27N3S/c1-20-14-16-24(17-15-20)19-33-29-26(18-23-10-6-4-7-11-23)21(2)30-28-27(22(3)31-32(28)29)25-12-8-5-9-13-25/h4-17H,18-19H2,1-3H3 |
InChI Key |
QYVOXJVNDKKCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole](/img/structure/B15112139.png)
![1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15112145.png)
![2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B15112153.png)
![2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15112155.png)

![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15112173.png)


![6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112188.png)

![5-Bromo-2-[(1-cyclobutylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B15112207.png)
![2-imino-5-oxo-4-(2,3,4-trimethoxyphenyl)-6H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B15112226.png)
![{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B15112232.png)

